hTAAR1 Functional Potency: Amidino Scaffold Outperforms Biguanide Prototype by 3.7-Fold
The unsubstituted 1-amidino-4-phenylpiperazine (compound 1, the free base of the title compound) showed an hTAAR1 EC₅₀ of 370 nM in a cAMP BRET functional assay, representing a 3.7‑fold potency gain over the biguanide precursor 1-phenyl-4-biguanylpiperazine (compound 1a, EC₅₀ = 1380 nM) evaluated in the same study [1]. Both compounds share identical phenylpiperazine cores; the sole structural variable is the amidino vs. biguanide warhead.
| Evidence Dimension | hTAAR1 functional EC₅₀ (cAMP BRET assay) |
|---|---|
| Target Compound Data | EC₅₀ = 370 nM (compound 1, 1-amidino-4-phenylpiperazine) |
| Comparator Or Baseline | EC₅₀ = 1380 nM (1a, 1-phenyl-4-biguanylpiperazine) |
| Quantified Difference | 3.7-fold lower EC₅₀ (higher potency) for target compound |
| Conditions | HEK-293T cells co-transfected with hTAAR1 plasmid and cAMP BRET biosensor; dose-response 10 nM–10 μM; data are means of four independent experiments, errors within 10% |
Why This Matters
For TAAR1 drug discovery programs, using the biguanide scaffold as a reference would underestimate baseline potency by nearly 4‑fold, leading to erroneous SAR conclusions and wasted synthetic effort.
- [1] Tonelli, M.; et al. Pharmaceuticals 2020, 13 (11), 391; Table 2 and Section 2.2. View Source
